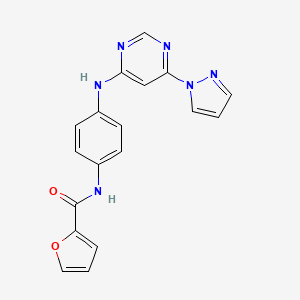

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2/c25-18(15-3-1-10-26-15)23-14-6-4-13(5-7-14)22-16-11-17(20-12-19-16)24-9-2-8-21-24/h1-12H,(H,23,25)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXNXQFVBMZQRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=NC(=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Construction of the Pyrimidine Ring: The pyrimidine ring is often constructed through a cyclization reaction involving a suitable precursor such as a β-keto ester and a guanidine derivative.

Coupling Reactions: The pyrazole and pyrimidine intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the core structure.

Introduction of the Furan Carboxamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide has shown promising results as an anticancer agent. A study on related compounds indicated that derivatives of pyrazolylpyrimidines exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a derivative demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, highlighting the potential of this compound class in cancer therapy .

2. Inhibitors of Kinase Activity

The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. Research has shown that similar compounds can selectively inhibit CDK2, leading to reduced phosphorylation of retinoblastoma protein and subsequent cell cycle arrest and apoptosis in cancer cells . This suggests that this compound could be developed into a targeted cancer therapeutic.

Biological Research Applications

3. Antiparasitic and Antimicrobial Properties

Compounds with similar structures have been evaluated for their antiparasitic and antimicrobial activities. For example, phenylpyrazolo[3,4-d]pyrimidine derivatives have shown effectiveness against various pathogens, indicating that this compound may also possess similar properties . This opens avenues for its use in treating infectious diseases.

4. Mechanistic Studies

The mechanism of action for these compounds often involves interaction with specific molecular targets such as enzymes or receptors. For instance, studies indicate that these compounds may alter enzyme activity or receptor signaling pathways, leading to significant biological effects such as apoptosis in cancer cells .

Case Study 1: CDK Inhibition

A novel series of N-pyrazolylpyrimidine derivatives were synthesized and tested for CDK inhibitory activity. Among them, one compound exhibited a value of 0.005 µM against CDK2, showcasing high selectivity and significant antiproliferative effects across multiple cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In vitro studies on phenylpyrazolo[3,4-d]pyrimidine derivatives revealed potent activity against both bacterial and fungal strains. The compounds demonstrated IC50 values ranging from 0.3 to 24 µM against specific targets, suggesting their potential as broad-spectrum antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Similar Compounds

- N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide

- N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is unique due to the presence of the furan-2-carboxamide moiety, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic profile, making it a valuable compound for further research and development.

Biological Activity

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores the biological activities of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a furan ring, a pyrimidine moiety, and a pyrazole unit. The presence of these functional groups is crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit significant inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Key Mechanistic Insights:

- CDK Inhibition : The compound has shown potent CDK2 inhibitory activity with an IC50 value as low as 0.005 µM, indicating strong selectivity over other kinases .

- Cell Cycle Arrest : In ovarian cancer cells, treatment with this compound resulted in cell cycle arrest at the S and G2/M phases .

- Induction of Apoptosis : The compound reduces phosphorylation of retinoblastoma protein, a key regulator in cell cycle progression, thereby promoting apoptotic pathways .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound in various cancer models. Results indicated that the compound significantly inhibited tumor growth in xenograft models, demonstrating its potential as a therapeutic agent against resistant cancer types.

Case Study 2: Inflammatory Disorders

In another investigation focused on inflammatory diseases, the compound was shown to reduce inflammation markers in animal models of arthritis. The results suggest that it could serve as a dual-action drug for both cancer and inflammatory conditions.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.